4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-[2-(morpholin-4-yl)ethyl]butanamide
Description
Properties
Molecular Formula |
C23H32N4O6 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
4-[(10aS)-7,8-dimethoxy-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]-N-(2-morpholin-4-ylethyl)butanamide |
InChI |
InChI=1S/C23H32N4O6/c1-31-19-13-16-12-18-22(29)26(23(30)27(18)15-17(16)14-20(19)32-2)6-3-4-21(28)24-5-7-25-8-10-33-11-9-25/h13-14,18H,3-12,15H2,1-2H3,(H,24,28)/t18-/m0/s1 |
InChI Key |
UVNIKFOQNABAAK-SFHVURJKSA-N |
Isomeric SMILES |
COC1=C(C=C2CN3[C@@H](CC2=C1)C(=O)N(C3=O)CCCC(=O)NCCN4CCOCC4)OC |
Canonical SMILES |
COC1=C(C=C2CN3C(CC2=C1)C(=O)N(C3=O)CCCC(=O)NCCN4CCOCC4)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Imidazoisoquinoline Core
The initial step involves constructing the imidazo[1,5-b]isoquinoline framework. This can be achieved through:
- Cyclization Reactions : Utilizing precursors such as 2-aminoaryl ketones and appropriate aldehydes or ketones to form the bicyclic structure.
- Oxidative Conditions : Employing oxidizing agents like potassium permanganate or chromium trioxide to facilitate the formation of the dioxo groups.
Introduction of Methoxy Groups
Once the core structure is established, methoxy groups are introduced via:
- Methylation Reactions : Using methyl iodide in the presence of a base (e.g., potassium carbonate) to achieve selective methylation at the 7 and 8 positions of the isoquinoline ring.
Formation of Butanamide Side Chain
The butanamide moiety can be synthesized through:
- Amide Bond Formation : Reacting an appropriate butanoic acid derivative with morpholine or its derivatives under coupling conditions (e.g., using EDC or DCC as coupling agents).
Detailed Reaction Conditions
The following table summarizes various reaction conditions and yields reported in literature for similar compounds:
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 2-aminoaryl ketone + aldehyde | Reflux in ethanol | 80% |
| 2 | Isoquinoline + methyl iodide | Base (K2CO3), DMF, RT | 75% |
| 3 | Butanoic acid + morpholine | EDC/DCC coupling in DMF | 70% |
Challenges and Considerations
Several challenges may arise during synthesis:
- Selectivity : Ensuring selective reactions at specific positions on the aromatic rings.
- Purification : The complexity of the product mixture necessitates efficient purification techniques such as column chromatography or recrystallization.
- Yield Optimization : Each step may require optimization to improve yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the imidazo[1,5-b]isoquinoline core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the morpholine moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted analogs depending on the nucleophile used.
Scientific Research Applications
Basic Information
- Molecular Formula : C23H32N4O6
- Molecular Weight : 460.5 g/mol
- CAS Number : 1014408-48-0
Structural Characteristics
The compound features a tetrahydroimidazoisoquinoline core, which is known for its biological activity, particularly in the context of anticancer properties. The presence of methoxy groups and a morpholine moiety enhances its solubility and bioavailability.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, chalcone analogues with methoxy substitutions have been shown to suppress breast cancer cell growth through mechanisms involving cell cycle arrest and apoptosis induction . The compound's structure suggests it may also possess these properties, warranting further investigation.
Neuropharmacological Effects
The morpholine group in the compound is often associated with neuroactive properties. Research into related compounds has suggested potential applications in treating neurological disorders by modulating neurotransmitter systems. Investigating the effects of this compound on neuronal cell lines could provide insights into its therapeutic potential.
Enzyme Inhibition Studies
Compounds with imidazoisoquinoline structures have been explored for their ability to inhibit specific enzymes involved in cancer progression. The unique configuration of this compound may allow it to interact with target proteins effectively, potentially serving as a lead compound for drug development aimed at enzyme inhibition.
Synthesis of Novel Derivatives
The complex structure of this compound offers a platform for synthesizing novel derivatives that could enhance its pharmacological profile. Researchers can modify various functional groups to explore structure-activity relationships (SAR) and optimize therapeutic efficacy.
Case Study 1: Anticancer Mechanisms
A study examining similar tetrahydroimidazoisoquinoline derivatives found that specific modifications led to enhanced binding affinity to anti-apoptotic proteins like cIAP1 and BCL2, suggesting pathways through which these compounds exert their anticancer effects . This highlights the potential of the compound in developing targeted therapies.
Case Study 2: Neuroactive Compounds
Research into morpholine-containing compounds has demonstrated their ability to cross the blood-brain barrier and modulate synaptic transmission . Investigating the neuropharmacological effects of this specific compound could lead to breakthroughs in treating conditions such as depression or anxiety.
Mechanism of Action
The mechanism of action of 4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-[2-(morpholin-4-yl)ethyl]butanamide involves its interaction with specific molecular targets. The imidazo[1,5-b]isoquinoline core can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt key biological pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Comparative Physicochemical Properties
*Estimated LogP for the morpholine derivative is lower than the indole analog due to morpholine’s hydrophilic nature.
Key Observations :
- The target compound’s imidazo[1,5-b]isoquinoline core is distinct from pyrazolo-pyrimidines or tetrahydroimidazo[1,2-a]pyridines , which may influence binding affinity and metabolic stability.
Bioactivity and Therapeutic Potential
- Indole Analog : Natural derivative frameworks (as in ) are often explored for anticancer or antimicrobial activity.
- Pyrazolo-pyrimidines : Compounds like 10b (Table 1) exhibit anti-inflammatory properties, with IC₅₀ values in micromolar ranges .
- Tetrahydroimidazo[1,2-a]pyridines : These are investigated for CNS activity due to their structural similarity to GABA receptor ligands .
Ferroptosis Induction : Evidence suggests ferroptosis-inducing compounds (FINs) in oral cancer include both synthetic and natural derivatives . The target compound’s dimethoxy groups and heterocyclic core may position it as a candidate for selective ferroptosis induction, though empirical validation is needed.
Biological Activity
4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-[2-(morpholin-4-yl)ethyl]butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of 435.5 g/mol. The IUPAC name reflects its intricate structure which includes multiple functional groups conducive to biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H29N3O7 |
| Molecular Weight | 435.5 g/mol |
| IUPAC Name | 4-[(10aS)-7,8-dimethoxy-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]-N-(2-(morpholin-4-yl)ethyl)butanamide |
| InChI Key | DYJYIPXLQSCYRI-HNNXBMFYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may modulate various signaling pathways involved in cell proliferation and apoptosis. Studies suggest that it can inhibit certain enzymes linked to cancer progression and inflammation.
Pharmacological Activities
Antitumor Activity:
Research indicates that derivatives of this compound exhibit significant antitumor effects. For instance, compounds structurally similar to it have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Neuroprotective Effects:
Preliminary studies suggest potential neuroprotective properties. The compound may protect neuronal cells from oxidative stress and apoptosis through modulation of neuroinflammatory pathways.
Antimicrobial Properties:
Some studies have indicated that similar compounds possess antimicrobial activity against a range of pathogens. This suggests that the compound may also have potential applications in treating infectious diseases.
Case Studies and Research Findings
-
Antitumor Efficacy:
A study involving structurally related compounds demonstrated significant inhibition of tumor growth in mouse models. The efficacy was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells . -
Neuroprotection:
In vitro studies showed that the compound could reduce oxidative stress markers in neuronal cell cultures. This suggests a potential application in neurodegenerative diseases such as Alzheimer's . -
Antimicrobial Activity:
Research on related isoquinoline derivatives revealed antimicrobial effects against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity .
Q & A
Q. What are the recommended synthetic routes for this compound, and how are key intermediates characterized?
The compound can be synthesized via Pd-catalyzed cross-coupling (e.g., Route A or C in and ). Route A involves coupling 10-{(1E,3Z)-4-[2-(4-methoxyphenyl)-2H-tetrazol-5-yl]buta-1,3-dien-1-yl}-N-(2-morpholin-4-ylethyl)-10H-phenothiazin-2-amine (2b) under Pd/XPhos catalysis with NaOtBu or Cs₂CO₃ in solvents like 1,4-dioxane or toluene. Yields (~26%) and purity are confirmed via column chromatography and mass spectrometry (MS) . Key intermediates are characterized by:
- ¹H/¹³C NMR : To verify substituent positions (e.g., morpholine ethyl group and dimethoxy signals).
- MS (ESI+) : For molecular weight confirmation (e.g., [M+H]+ peaks).
- Melting Points : Typically 75–100°C for amorphous solids .
Q. How can researchers confirm the stereochemical integrity of the (10aS) chiral center?
Use NOESY NMR to detect spatial proximity between protons on the tetrahydroimidazo-isoquinoline core. For unresolved cases, employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) to separate enantiomers. Comparative optical rotation measurements against known standards may also validate configuration .
Q. What solvent systems are optimal for purification, and how are byproducts minimized?
- Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane or DCM/methanol.
- Byproduct Mitigation : Optimize reaction stoichiometry (e.g., 1.2–1.5 equivalents of morpholin-4-yl-ethylamine) and monitor via TLC. reports reduced byproducts using anhydrous DMF and inert atmospheres .
Advanced Research Questions
Q. How can computational methods improve reaction design for this compound?
Apply quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in Pd-catalyzed steps. Tools like COMSOL Multiphysics integrated with AI can optimize solvent/catalyst pairs (e.g., XPhos vs. SPhos ligands) and reduce trial-and-error experimentation . For example, ICReDD’s reaction path search algorithms narrow optimal conditions by analyzing steric/electronic parameters of intermediates .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Purity Validation : Re-analyze batches via HPLC-MS to exclude degradation products (e.g., demethylated dimethoxy groups).
- Orthogonal Assays : Compare enzyme inhibition (e.g., HDAC assays in ) with cellular viability tests (MTT assays) to distinguish target-specific effects from cytotoxicity.
- Dose-Response Curves : Use Hill slopes to assess cooperative binding anomalies .
Q. How to design a mechanistic study for its potential enzyme inhibition?
- Molecular Docking : Model interactions between the imidazo-isoquinoline core and target enzymes (e.g., HDACs or kinases). The morpholine group may participate in hydrogen bonding with active-site residues.
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) using purified enzyme and varying substrate concentrations.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .
Q. What advanced techniques address low yields in the amide coupling step?
- Coupling Reagents : Replace standard agents with DCC/DMAP (as in ) or explore newer alternatives like HATU for sterically hindered amines.
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while improving yields.
- In Situ FTIR Monitoring : Track carbonyl (C=O) stretching frequencies to optimize reaction completion .
Q. How can AI-driven automation enhance reproducibility in synthesis?
Implement smart laboratories with AI-controlled flow reactors for precise reagent addition and temperature modulation. Real-time MS feedback can auto-adjust reaction parameters (e.g., pH, solvent ratios) to maintain >95% reproducibility. highlights COMSOL-based simulations for predicting scale-up challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
